1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can be determined using various analytical techniques .Scientific Research Applications
Synthesis and Characterization
Compounds related to 1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine are synthesized through various multi-component reactions, demonstrating their versatility in chemical synthesis. For instance, 1,5-disubstituted 1,2,3-triazoles can be synthesized via metal-free multi-component reactions involving primary amines, ketones, and 4-nitrophenyl azide. These syntheses are characterized by techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry, confirming the formation of the desired heterocyclic aromatic 1,2,3-triazole rings (V. Vo, 2020).
Antimicrobial Activities
Some derivatives of this compound exhibit significant antimicrobial properties. For example, a study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives revealed that these compounds possess good or moderate activities against a range of microorganisms, highlighting their potential in developing new antimicrobial agents (H. Bektaş et al., 2007).
Antibacterial Agents
The structural modification of this compound derivatives, such as the substitution of the terminal amide with a 1H-1,2,3-triazole group, can lead to increased antibacterial activity. This modification not only retains but also modulates the bioactivity related to the amide group, presenting new opportunities for the development of antibacterial agents (Fangchao Bi et al., 2018).
Anti-inflammatory and Antinociceptive Properties
Research into 1,2,4-triazoles and their derivatives, including those related to this compound, has shown that these compounds can exhibit anti-inflammatory and antinociceptive properties. Such studies contribute to the understanding of the pharmacophore's role in various biological activities and open avenues for the development of new therapeutic agents (N. Upmanyu et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(methoxymethyl)triazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-9-3-8-2-4(5)6-7-8/h2H,3,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHPEGRGFVYWKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=C(N=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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